(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone
Description
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone is a diarylketone featuring two distinct aromatic substituents: a 3-chlorophenyl group and a 3-(difluoromethoxy)phenyl group. The compound’s structure combines electron-withdrawing substituents (chloro and difluoromethoxy) that influence its electronic properties, reactivity, and biological activity.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17/h1-8,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINXGHOAFQILW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3-(difluoromethoxy)benzene in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methanone group can be reduced to the corresponding alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include derivatives with various substituents on the aromatic ring.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Table 1: Key Physical and Structural Properties
Key Observations :
- The difluoromethoxy group (-OCHF₂) in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. This contrasts with the stronger electron-withdrawing trifluoromethyl (-CF₃) group, which increases lipophilicity but may reduce solubility .
- Compared to 3-chlorobenzophenone, the addition of the difluoromethoxy group increases molecular weight by ~66 g/mol, likely enhancing binding affinity in biological systems .

Key Observations :
- The meta-substitution pattern of the difluoromethoxy group in the target compound is critical for SMYD2 inhibition, as para-substituted analogs show reduced activity .
- In adenosine receptor modulators, electron-withdrawing groups (e.g., -CF₃) enhance allosteric effects, suggesting similar trends for the target compound’s -OCHF₂ group .
Key Observations :
- Halogen-containing propiophenones (e.g., 3-chlorophenyl derivatives) are reactive substrates in copper-catalyzed domino reactions, yielding quinoline-containing methanones in high yields .
- The difluoromethoxy group may require specialized reagents (e.g., difluoromethyl ethers) for introduction, contrasting with simpler methoxy or chloro groups .
Biological Activity
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone, also known by its chemical structure and CAS number 1712958-76-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound is characterized by the following structural formula:
It contains a chlorophenyl group and a difluoromethoxy group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Investigated for its potential to modulate inflammatory responses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.
Target Identification
- Bacterial Cell Membranes : The compound penetrates bacterial membranes, disrupting essential cellular functions.
- Cancer Cell Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.
Mode of Action
The compound's mechanism involves:
- Inhibition of Enzymes : It binds to key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Disruption of Lipid Biosynthesis : Particularly in bacterial cells, it inhibits the synthesis of critical lipids necessary for membrane integrity.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed in vitro |
| Distribution | Widely distributed in tissues |
| Metabolism | Primarily liver metabolism |
| Excretion | Renal excretion |
Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound could reduce cell viability significantly. The IC50 values varied among different cell lines, indicating selective potency.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 10.5 |
| A549 (Lung Cancer) | 12.8 |
Q & A
Q. What are the recommended spectroscopic methods for characterizing (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone?
To confirm the structure and purity of this compound, researchers should employ a combination of:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : - and -NMR can identify aromatic protons, chlorine substitution patterns, and the difluoromethoxy group () based on splitting patterns and chemical shifts .
- Infrared (IR) Spectroscopy : The carbonyl stretch () near 1680 cm and stretches (1100–1250 cm) are critical for functional group verification .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for chlorinated and fluorinated moieties .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for biological assays or chloroform for synthetic work). Polar aprotic solvents are preferred due to the compound’s aromatic and halogenated groups .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC or TLC, focusing on hydrolytic cleavage of the difluoromethoxy group under acidic/basic conditions .
Q. What synthetic routes are available for preparing this compound?
Common methodologies include:
- Friedel-Crafts Acylation : React 3-chlorobenzoyl chloride with 3-(difluoromethoxy)benzene in the presence of a Lewis acid (e.g., AlCl) under anhydrous conditions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling between 3-chlorophenylboronic acid and a pre-functionalized 3-(difluoromethoxy)phenyl ketone precursor .
- Post-Functionalization : Introduce the difluoromethoxy group via nucleophilic substitution on a pre-synthesized methoxy precursor using DAST () .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s bioactivity for target engagement?
- Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). Focus on the chlorophenyl group’s hydrophobic interactions and the difluoromethoxy group’s electron-withdrawing effects .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with experimental bioactivity data to guide structural modifications .
Q. What strategies resolve contradictions in reported biological activity data for halogenated benzophenones?
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC values in enzyme inhibition). Account for variables like cell line specificity (HeLa vs. MCF-7) or solvent effects .
- Isosteric Replacement : Replace the difluoromethoxy group with trifluoromethoxy or methoxy groups to isolate electronic vs. steric contributions to activity .
Q. How can researchers design experiments to evaluate metabolic stability in hepatic microsomes?
- Incubation Protocol : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over time .
- Metabolite Identification : Use high-resolution MS to detect hydroxylated or dehalogenated metabolites. The difluoromethoxy group may undergo oxidative defluorination .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers during purification .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to control stereochemistry at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

